molecular formula C7H9O4P B8762831 hydroxy(phenyl)methylphosphonic acid

hydroxy(phenyl)methylphosphonic acid

Cat. No.: B8762831
M. Wt: 188.12 g/mol
InChI Key: YLVXPXINUWURSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy(phenyl)methylphosphonic acid is an organophosphorus compound with the molecular formula C7H9O4P. It is characterized by the presence of a hydroxyl group, a phenyl group, and a phosphonic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxy(phenyl)methylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with water, followed by hydrolysis to yield the desired product. Another method includes the use of dialkyl or diaryl phosphonates, which undergo hydrolysis under acidic or basic conditions to form the phosphonic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of phosphonate esters. The process may be catalyzed by acids or bases, with the choice of catalyst depending on the desired reaction rate and product purity. The use of trimethylsilyl halides for dealkylation is also a common industrial method .

Chemical Reactions Analysis

Types of Reactions: Hydroxy(phenyl)methylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydroxy(phenyl)methylphosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hydroxy(phenyl)methylphosphonic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific inhibitor structure .

Properties

Molecular Formula

C7H9O4P

Molecular Weight

188.12 g/mol

IUPAC Name

[hydroxy(phenyl)methyl]phosphonic acid

InChI

InChI=1S/C7H9O4P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7-8H,(H2,9,10,11)

InChI Key

YLVXPXINUWURSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(O)P(=O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4 (0.15 g, 0.69 mmol, 1 eq) was dissolved in dry DCM (5 mL). TMSBr (0.77 mL, 5.52 mmol, 8 eq) was added to the solution under an inert atmosphere. The reaction was stirred for 20 h at room temperature. The solvent was then evaporated, and MeOH (5 mL) was added to the reaction mixture and stirred for 1 h. The solvent was evaporated and the crude product was dissolved in water (5 mL), filtered and freeze dried, yielding 6 as a white powder (130 mg, 70%). 1H NMR (400 MHz, D2O) δ 7.52-7.31 (m, 5H), 4.99 (d, J=12.3 Hz, 1H). 13C NMR (101 MHz, D2O) δ 137.45, 128.78 (d, JC-P=2.3 Hz), 128.52 (d, JC-P=2.9 Hz), 127.39 (d, JC-P=5.7 Hz), 71.02 (d, JC-P=158.3 Hz). 31P NMR (162 MHz D2O) δ 20.98 (s). ESIMS calculated for C-7H9O4PNa [M+Na]+211.01, found: 211.02; mp 160-162° C.
Name
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Name
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.